molecular formula C9H15N5S2 B12548969 [5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl](piperidin-1-yl)methanethione CAS No. 828245-78-9

[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl](piperidin-1-yl)methanethione

Cat. No.: B12548969
CAS No.: 828245-78-9
M. Wt: 257.4 g/mol
InChI Key: IVJIBMYSXVTLPG-UHFFFAOYSA-N
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Description

The compound 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanethione features a 1,2,4-triazole core substituted at position 3 with a methylsulfanyl (-SMe) group and at position 1 with a piperidinyl methanethione moiety.

Properties

CAS No.

828245-78-9

Molecular Formula

C9H15N5S2

Molecular Weight

257.4 g/mol

IUPAC Name

(5-amino-3-methylsulfanyl-1,2,4-triazol-1-yl)-piperidin-1-ylmethanethione

InChI

InChI=1S/C9H15N5S2/c1-16-8-11-7(10)14(12-8)9(15)13-5-3-2-4-6-13/h2-6H2,1H3,(H2,10,11,12)

InChI Key

IVJIBMYSXVTLPG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN(C(=N1)N)C(=S)N2CCCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanethione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under controlled conditions.

    Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methylsulfanyl group using methylthiolating agents.

    Attachment of the Piperidin-1-yl Group: The final step involves the nucleophilic substitution reaction where the piperidin-1-yl group is introduced to the triazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanethione: undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanethione: has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly due to its triazole ring which is known for its biological activity.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its potential therapeutic applications.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes.

Mechanism of Action

The mechanism by which 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanethione exerts its effects involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the amino and methylsulfanyl groups can enhance its binding affinity and specificity towards these targets. The piperidin-1-yl group may also contribute to its overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The table below summarizes key structural differences between the target compound and similar triazole derivatives:

Compound Name Substituent at Position 3 Attached Group Molecular Formula Application/Use Reference
Target Compound Methylsulfanyl Piperidinyl methanethione C₉H₁₄N₆S₂ Potential enzyme inhibitor
D481-2218 (Screening Compound) 3,4-Dimethylphenyl Hexan-1-one C₁₆H₂₂N₄O Bioactivity screening
Egyt Gyogyszerv Compound (Example 13) 4-Methylpiperazinyl Carbothioamide propyl C₂₀H₃₁N₇S₂ Medicinal (unspecified)
Pesticidal Triazole () Trifluoromethyl Fluoro-phenyl sulfinyl C₁₂H₁₀F₄N₄OS Pesticidal activity
Pyridinyl-Methylphenyl Derivative Pyridin-3-yl 4-Methylphenyl ketone C₁₅H₁₃N₅O Unspecified (eMolecules entry)
Key Observations:
  • Substituent Electronic Effects : The methylsulfanyl group in the target compound is electron-donating, enhancing nucleophilicity at the triazole ring, whereas the trifluoromethyl group in the pesticidal compound () is electron-withdrawing, increasing electrophilicity and oxidative stability .
  • In contrast, the hexan-1-one chain in D481-2218 increases lipophilicity, favoring membrane permeability .

Stability and Reactivity

  • Methylsulfanyl Group : Prone to oxidation, forming sulfoxide or sulfone derivatives, which may alter bioactivity. This contrasts with the stable trifluoromethyl group in ’s compound .

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